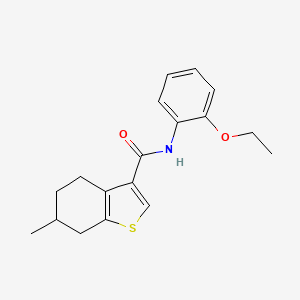

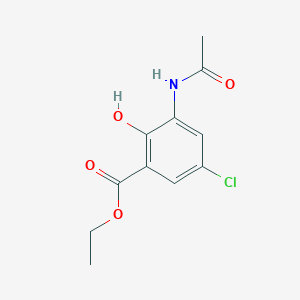

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . This compound is a part of the thiadiazolobenzamide series of compounds .

Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

科学研究应用

Nematocidal Activities

A study by Liu et al. (2022) highlights the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, including compounds related to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide. These compounds demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a nematode pest, showing potential as lead compounds for nematicide development (Liu et al., 2022).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized zinc phthalocyanine compounds with substituents including thiadiazole groups. These compounds exhibited high singlet oxygen quantum yield, making them promising as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antihyperglycemic Agents

Nomura et al. (1999) synthesized a series of benzamide derivatives, including those with structural similarity to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, as potential antidiabetic agents. One of these compounds, KRP-297, showed promise as a drug candidate for treating diabetes mellitus (Nomura et al., 1999).

Fluorescence and Photophysical Properties

Zhang et al. (2017) reported on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds exhibited excellent photophysical properties like large Stokes shift and solid-state fluorescence, relevant for applications in imaging and sensing (Zhang et al., 2017).

Antimicrobial Agents

Bikobo et al. (2017) synthesized thiazole derivatives with antimicrobial properties. Some of these compounds were more potent than reference drugs against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Adenosine Receptor Antagonists

Van Muijlwijk-Koezen et al. (2001) developed thiadiazole and thiazole derivatives as adenosine receptor antagonists. These compounds showed high affinity and selectivity for adenosine receptors, useful in understanding molecular recognition in adenosine receptors (Van Muijlwijk-Koezen et al., 2001).

Antifungal Effects

Jafar et al. (2017) studied the antifungal effects of various pyrimidin-2-amine derivatives, including those with thiadiazole components. These compounds demonstrated effective antifungal properties against Aspergillus species (Jafar et al., 2017).

属性

IUPAC Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVXOHBJCGPTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)

![2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2675338.png)

![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2675344.png)

![1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2675347.png)

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675348.png)

![2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2675349.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2675354.png)